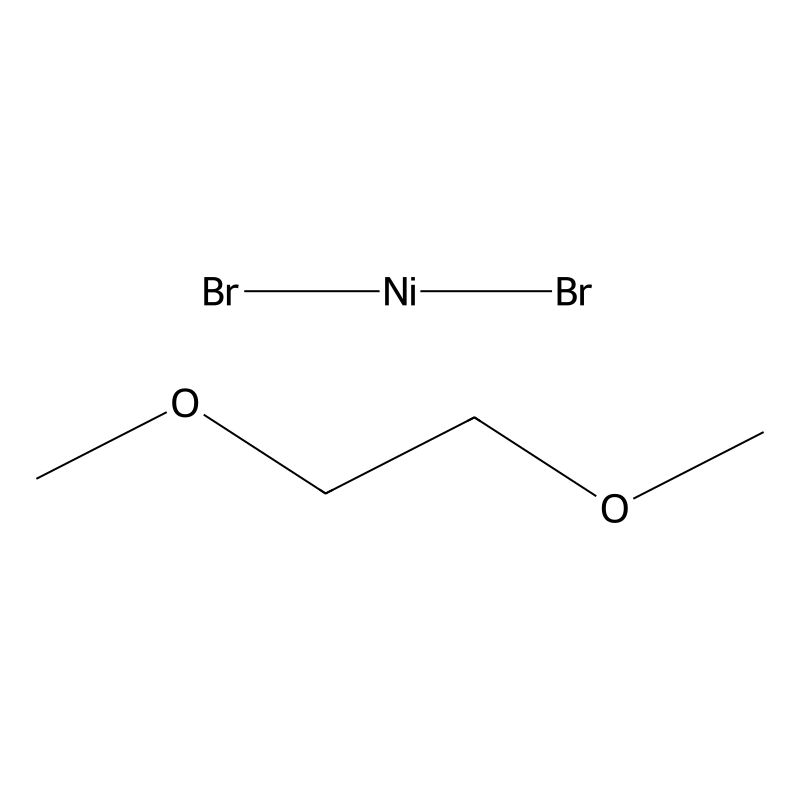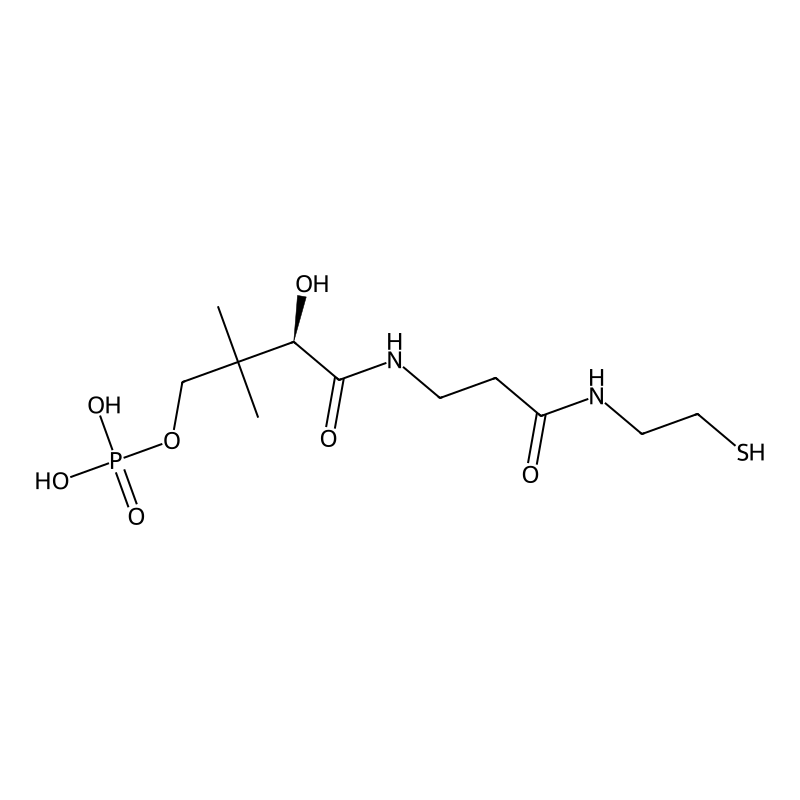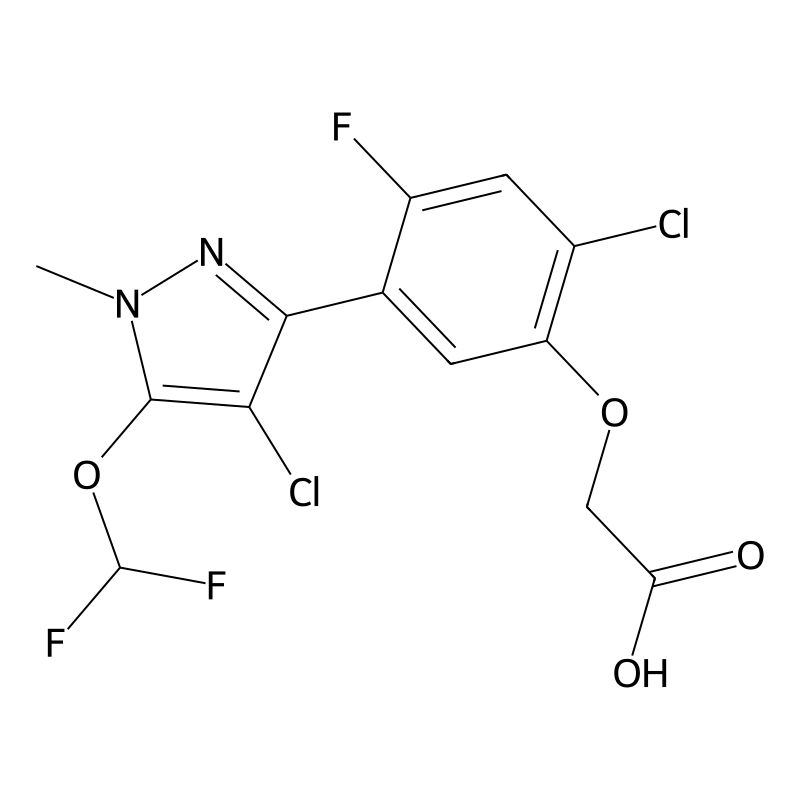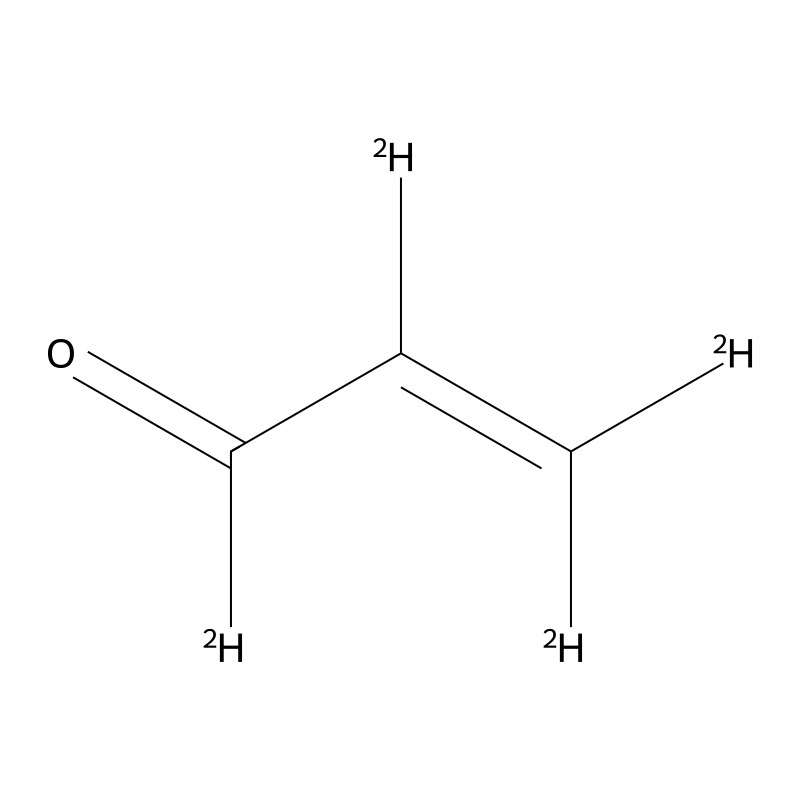Nibr2(dme)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- NiBr2(DME) is used as a catalyst in the preparation of poly (3-hexylthiophene) (P3HT) via Kumada catalyst transfer polymerization .
- The process involves the use of NiBr2(DME) to control the molecular weight of the conjugating polymer .
- The results show that NiBr2(DME) facilitates good control over the molecular weight of the conjugating polymer .
- NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .
- The reaction yields NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 in 52% and 14% yield, respectively .
- The crystal of [NiBrL2]Br · 4CHCl3 obtained from CHCl3 was structurally characterized .
Polymer Science
Inorganic Chemistry
- NiBr2(DME) could potentially be used in various fields of materials science and engineering .
- It might be used in advanced applications such as 3D bioprinting, 3D printing, batteries, supercapacitors, fuel cells, and microbiological testing .
- The specific methods of application or experimental procedures, and the results or outcomes obtained in these fields are not detailed in the available resources .
- NiBr2(DME) might also find use in the field of gene editing and DNA/RNA purification .
- It could potentially be used in cloning and expression studies .
- The specific methods of application or experimental procedures, and the results or outcomes obtained in these fields are not detailed in the available resources .
Materials Science & Engineering
Gene Editing and DNA/RNA Purification
- NiBr2(DME) could potentially be used in organic synthesis .
- It might be used as a catalyst in the preparation of hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent .
- The specific methods of application or experimental procedures, and the results or outcomes obtained in these fields are not detailed in the available resources .
- NiBr2(DME) could potentially be used in environmental applications .
- It might be used in the preparation of bimetallic catalysts for energy production and environmental remediation .
- The specific methods of application or experimental procedures, and the results or outcomes obtained in these fields are not detailed in the available resources .
Organic Synthesis
Environmental Science
Nickel(II) bromide ethylene glycol dimethyl ether complex, commonly referred to as Nickel(II) bromide(DME), is a coordination compound characterized by the formula NiBr2(DME), where DME stands for ethylene glycol dimethyl ether. This compound typically appears as a salmon-colored solid and is notable for its applications in organic synthesis and catalysis. The ethylene glycol dimethyl ether acts as a ligand, stabilizing the nickel center and influencing its reactivity in various chemical processes.
Nickel(II) bromide(DME) can be synthesized through various methods:
- Direct Reaction: Mixing nickel(II) bromide with ethylene glycol dimethyl ether under reflux conditions for several days leads to the formation of the complex .
- Ligand Exchange: Nickel(II) bromide can also react with different ligands in solution, resulting in the formation of new complexes with varying properties depending on the ligand used .
Nickel(II) bromide(DME) is utilized in several fields:
- Catalysis: It serves as a precursor for catalysts in polymerization reactions, particularly in producing conductive polymers like poly(3-hexylthiophene) .
- Material Science: The compound is important for creating nickel-containing thin films used in electronic applications.
- Organic Synthesis: It acts as a Lewis acid catalyst in various organic transformations, enhancing reaction rates and selectivity.
Studies on Nickel(II) bromide(DME) have focused on its interactions with various ligands and substrates. The compound's ability to coordinate with different organic molecules allows it to facilitate numerous catalytic processes. For example, research has demonstrated that modifications to the ligands can significantly influence the activity of Nickel(II) bromide(DME)-derived complexes in ethylene polymerization .
Nickel(II) bromide(DME) shares similarities with several other nickel complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:
| Compound | Key Features | Uniqueness of Nickel(II) Bromide(DME) |
|---|---|---|
| Nickel(II) chloride | Commonly used in catalysis; less soluble than NiBr2(DME). | Better solubility and reactivity due to DME ligand. |
| Cobalt(II) bromide | Similar halide complex; used in different catalytic applications. | Nickel's unique electronic properties enhance its catalytic efficiency. |
| Palladium(II) acetate | Used in cross-coupling reactions; more expensive. | More accessible and versatile for certain polymerizations. |
Nickel(II) bromide(DME)'s ability to form stable complexes with various ligands makes it particularly effective for catalyzing reactions that require precise control over molecular weight and structure of polymers.








